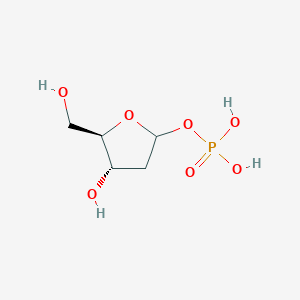

Deoxyribose 1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deoxyribose 1-phosphate (dRP) is a molecule that plays a crucial role in DNA repair and synthesis. It is formed during the process of base excision repair, which is one of the primary mechanisms used by cells to repair damaged DNA.

Scientific Research Applications

Measurement Methodology

Deoxyribose 1-phosphate (dRP) can be measured in the presence of other sugar phosphates using a specific method. This method exploits the unique heat lability of dRP to differentiate it from ribose 1-phosphate and other sugar phosphates (Ipata & Tozzi, 1984).

Prodrug Synthesis

dRP has been utilized in the synthesis of phosphoramidate prodrugs of carbasugar analogues. These prodrugs have been evaluated for potential anti-HIV properties and their effectiveness against cancer cell proliferation (Hamon et al., 2014).

Metabolic Studies

The metabolism of deoxyribose phosphate has been compared between normal liver tissues and malignant hepatoma, providing insights into the metabolic pathways involved in nucleic acid synthesis (Boxer & Shonk, 1958).

Biocatalyst Selection for Synthesis

Erwinia carotovora ATCC 33260 has been identified as a new biocatalyst for the synthesis of dRP, offering an economical and cleaner pathway for deoxyribonucleosides production (Valino et al., 2011).

Assay Method Development

A sensitive method for determining deoxyribose derivatives in various tissues has been developed. This method is particularly useful for analyzing complex nucleotide mixtures (Pestell & Woodland, 1972).

Role in Angiogenesis

dRP acts as a proangiogenic stimulus in endothelial cells. It directly activates the endothelial NADPH oxidase 2 complex, leading to reactive oxygen species generation, NF-κB activation, and upregulation of VEGFR2, important for angiogenesis (Vara et al., 2018).

Biochemical Synthesis

Research into the biosynthesis of deoxyribose from ribonucleic acid and its conversion into deoxyribonucleotides has provided a deeper understanding of DNA synthesis mechanisms (Cohen et al., 1961).

Microbial Production

The microbial production of 2′-deoxyribonucleosides from simple materials like glucose, acetaldehyde, and a nucleobase through reverse reactions of degradation and the glycolytic pathway has been investigated, highlighting a potential for industrial applications (Horinouchi et al., 2005).

Novel Oxidative Pathways

Discovery of novel oxidative pathways for the catabolism of dRP and related compounds in bacteria offers new insights into metabolic pathways and the evolution of enzyme functions (Price et al., 2018).

properties

CAS RN |

17210-42-3 |

|---|---|

Product Name |

Deoxyribose 1-phosphate |

Molecular Formula |

C5H11O7P |

Molecular Weight |

214.11 g/mol |

IUPAC Name |

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1 |

InChI Key |

KBDKAJNTYKVSEK-PYHARJCCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O |

SMILES |

C1C(C(OC1OP(=O)(O)O)CO)O |

Canonical SMILES |

C1C(C(OC1OP(=O)(O)O)CO)O |

Other CAS RN |

17210-42-3 |

physical_description |

Solid |

synonyms |

2-deoxy-alpha-D-ribose 1-phosphate 2-deoxyribose 1-phosphate 2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer 2-deoxyribose 1-phosphate, (beta-D-erythro)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

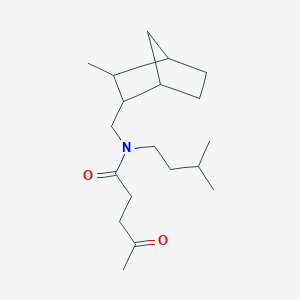

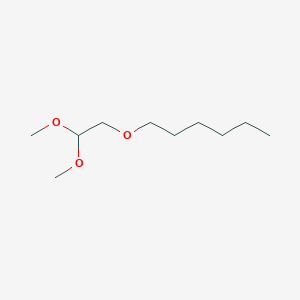

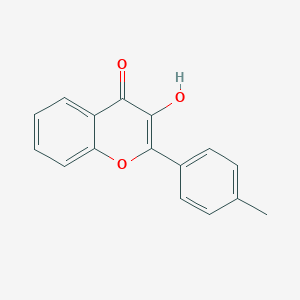

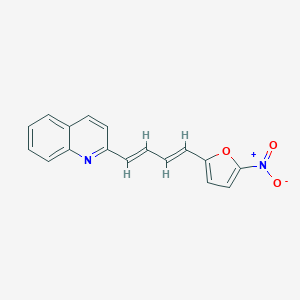

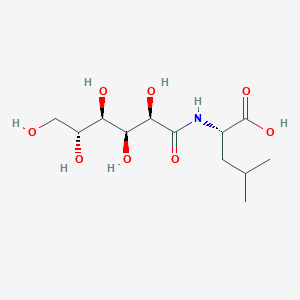

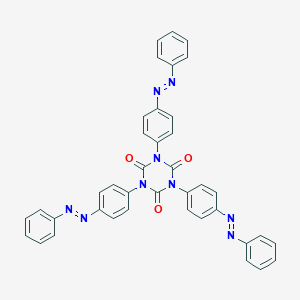

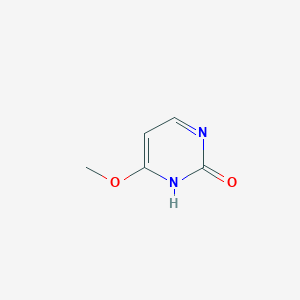

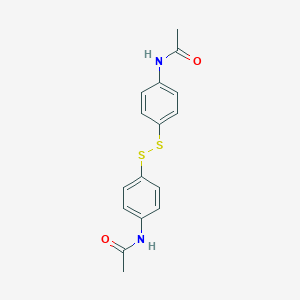

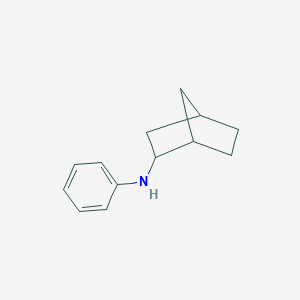

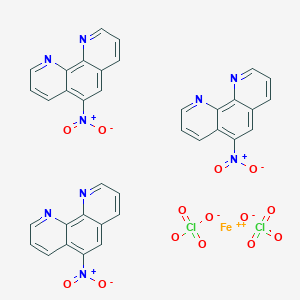

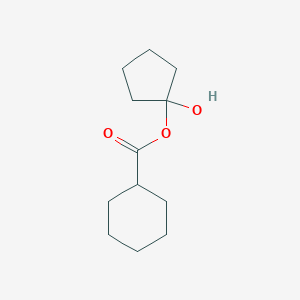

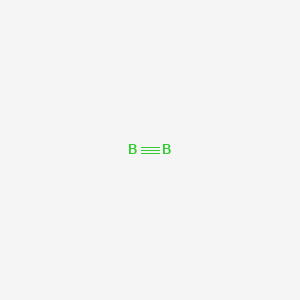

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.